molecular formula C31H27NO5 B052543 Fmoc-Tyr-Obzl CAS No. 82911-77-1

Fmoc-Tyr-Obzl

Cat. No. B052543
CAS RN: 82911-77-1
M. Wt: 493.5 g/mol
InChI Key: XOPVFGBPEVOJEV-LJAQVGFWSA-N
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Description

Synthesis Analysis

Fmoc-Tyr-Obzl and its derivatives are synthesized through reactions involving Fmoc-protected amino acids. For instance, Fmoc derivatives, Fmoc-Tyr[P(O)(NHR)2]-OH, have been obtained from Z-Tyr-OBzl through lithiation with LDA, followed by reactions with N, N′-dipropyl- or diisopropyl-phosphorodiamidic chloride, showcasing a pathway to Fmoc synthesis of phosphotyrosine-containing peptides (Ueki et al., 1996).

Molecular Structure Analysis

The molecular structure of Fmoc-Tyr-Obzl and related compounds is crucial for understanding their behavior in synthesis processes. The stability of these compounds in various conditions, such as resistance to piperidine in DMF and complete cleavage with trifluoroacetic acid, highlights the importance of their structural integrity for successful peptide synthesis (Ueki et al., 1996).

Chemical Reactions and Properties

Fmoc-Tyr-Obzl undergoes specific chemical reactions crucial for peptide synthesis, such as the attachment of phosphate protecting groups and the synthesis of phosphotyrosine-containing peptides. These processes demonstrate the compound's reactivity and its role in the selective synthesis of peptides with desired modifications (Ueki et al., 1996).

Physical Properties Analysis

The physical properties of Fmoc-Tyr-Obzl, including its crystalline form and solubility, influence its application in peptide synthesis. The ability to obtain Fmoc derivatives as stable crystals indicates their manageability and suitability for use in automated synthesis techniques, promoting expedient and cost-effective synthesis of peptides (Zheng et al., 2014).

Chemical Properties Analysis

The chemical properties of Fmoc-Tyr-Obzl, such as its stability towards specific reagents and conditions, are fundamental for its function in peptide synthesis. Its reactivity under synthesis conditions, resistance to certain chemicals, and the ability to undergo desired reactions without unwanted side reactions are crucial for the synthesis of complex peptides and proteins with high purity and yield (Zheng et al., 2014).

Scientific Research Applications

  • Synthesis of Phosphotyrosine-containing Peptides:

    • Fmoc-Tyr-Obzl derivatives are used to synthesize phosphotyrosine-containing peptides, which are valuable in studying protein function, signaling pathways, and the development of therapeutic agents (Ueki et al., 1996).
    • Mono-benzyl phosphate esters of Fmoc protected phosphoamino acids are crucial tools for the synthesis of phosphopeptides by Fmoc SPPS methods, helping to improve yields in peptide synthesis (White, 2001).
  • Creation of Cyclic Peptides as Artificial Receptors:

    • Fmoc-protected δ-sugar amino acid, synthesized from a glucosamine derivative, is coupled with peptide tert-butyl esters including Fmoc-Tyr-Obzl, leading to cyclic peptides that can act as artificial receptors for various molecules (Billing & Nilsson, 2005).
  • Synthesis of O-thiophosphotyrosyl Peptides:

    • Synthon for O-thiophosphotyrosine, Fmoc-Tyr[PS(OBzl)2]-OH, is incorporated in solid-phase synthesis of O-thiophosphotyrosine-containing peptides, relevant for studying protein interactions and signaling pathways (Kitas et al., 2009).
  • Formation of Nanostructured Hydrogels for Biomedical Applications:

    • Fmoc-Tyr-Obzl is extensively studied as an efficient hydrogelator. The formation of hydrogels using Fmoc-Tyr-Obzl and Fmoc-3,4-dihydroxyphenylalanine (Fmoc-DOPA) can form functional two-component hydrogels combining physical characteristics and functionality, useful in various biomedical applications like drug delivery (Fichman et al., 2015).
  • Control of Stiffness in Nanostructured Hydrogels:

    • Fmoc-Tyr-Obzl is used in the self-assembly of tyrosine hydrogels where the mechanical properties, gelation time, and molecular arrangements can be controlled, which is vital for applications in three-dimensional cell culture (Thornton et al., 2009).
  • Incorporation of Graphene into Peptide-based Hydrogels:

    • Fmoc-Tyr-Obzl-based hydrogels are used for incorporating reduced graphene oxide to create stable hybrid hydrogels. These are studied for their potential in improved structural and mechanical properties, which can be useful in various technological and biomedical applications (Adhikari & Banerjee, 2011).

Safety And Hazards

For safety measures, avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets .

properties

IUPAC Name

benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO5/c33-23-16-14-21(15-17-23)18-29(30(34)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29,33H,18-20H2,(H,32,35)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPVFGBPEVOJEV-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Tyr-Obzl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Pignataro, A Tortiglione, A Scorziello, L Giaccio… - …, 2004 - Elsevier
… Dicyclohexylcarbodiimide (DCC) (366 mg, 1.62 mmol) was added to a solution containing Fmoc-Tyr–OBzl (800 mg, 1.62 mmol), DMAP (30 mg, 0.25 mmol) and diacetone-α-d-glucose-3…
Number of citations: 120 www.sciencedirect.com
VV Sureshbabu, NS Sudarshan… - Synthetic …, 2008 - Taylor & Francis
The synthesis of peptides employing Fmoc-amino acid chlorides in presence of HOBt·DCHA salt in solution as well as by the solid-phase methods is described. The coupling was found …
Number of citations: 1 www.tandfonline.com
SJ Tantry, RI Mathad, VVS Babu - 2003 - nopr.niscpr.res.in
Coupling of Fmoc-amino acid chlorides can be carried out using t-butyldimethylsilyloxy benzotriazole, the reaction being carried out in organic medium. No addition of base is required. …
Number of citations: 3 nopr.niscpr.res.in
RE Shute, DH Rich - Tetrahedron letters, 1987 - Elsevier
A hydroxide-mediated Fmoc/methyl ester double deprotection procedure followed by an improved bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) cyclisation reaction are …
Number of citations: 18 www.sciencedirect.com
PL Roach - KB thesis scanning project 2015, 1990 - era.ed.ac.uk
An investigation into the use of a novel NU protecting group in peptide synthesis is described. The protecting group, 2, 2-bis (4'-nitrophenyl) ethoxycarbonyl (Bnpeoc), has been …
Number of citations: 2 era.ed.ac.uk
ТД ГОРДОН - 2004 - elibrary.ru
Изобретение относится к соединениям формулы (I) или (II) или их фармацевтически приемлемым солям, где Y и Z каждый для каждого случая независимо представляет …
Number of citations: 0 elibrary.ru

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